molecular formula C12H18N2O B1400927 4-Amino-N,N-diethyl-2-methyl-benzamide CAS No. 1188506-56-0

4-Amino-N,N-diethyl-2-methyl-benzamide

Cat. No.: B1400927
CAS No.: 1188506-56-0
M. Wt: 206.28 g/mol
InChI Key: JGTMFNIOLBWLPM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₂H₁₈N₂O and exhibits a molecular weight of 206.28 daltons. The compound is officially registered under the Chemical Abstracts Service number 1188506-56-0, providing universal identification within chemical databases and regulatory systems. The MDL number MFCD16117677 serves as an additional identifier within the Molecular Design Limited database system.

The systematic nomenclature reflects the compound's structural complexity, incorporating multiple functional groups within a single molecular framework. The SMILES notation CCN(CC)C(=O)C1=C(C)C=C(N)C=C1 provides a linear representation of the molecular structure, illustrating the connectivity between the diethylamino group, the carbonyl functionality, and the substituted benzene ring. This structural arrangement creates a molecule with distinct chemical properties that distinguish it from other benzamide derivatives.

The compound's nomenclature system follows International Union of Pure and Applied Chemistry conventions, ensuring consistent identification across scientific literature and regulatory documents. Alternative naming conventions may include variations that emphasize different structural features, but the primary designation remains standardized across chemical databases and supplier catalogs.

Property Value Reference
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
CAS Number 1188506-56-0
MDL Number MFCD16117677
SMILES Notation CCN(CC)C(=O)C1=C(C)C=C(N)C=C1

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of benzamide chemistry and synthetic organic compound research. While specific historical documentation regarding the initial synthesis and discovery of this particular compound remains limited in available literature, its structural relationship to other benzamide derivatives suggests development within pharmaceutical and chemical research programs focused on exploring structure-activity relationships.

The compound represents part of a larger family of substituted benzamides that have been systematically investigated for various biological and chemical properties. The presence of both amino and diethylamino functionalities within the molecular structure indicates sophisticated synthetic approaches that likely developed through iterative research programs aimed at optimizing specific chemical properties or biological activities.

Research into benzamide derivatives has historically been driven by their potential applications in pharmaceutical development, particularly in areas where specific structural modifications can influence biological activity or chemical reactivity. The systematic exploration of different substitution patterns on the benzamide core has led to the development of numerous compounds with varied applications across multiple industries.

The availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research intermediate, suggesting ongoing scientific interest in its chemical properties and potential applications. This commercial availability reflects the compound's integration into established synthetic chemistry workflows and research protocols.

Regulatory Classification and Industrial Relevance

This compound operates within regulatory frameworks that classify it primarily as a laboratory chemical intended for research and development applications. The compound's regulatory status reflects its specialized nature and limited commercial distribution through established chemical suppliers rather than widespread industrial production or consumer applications.

Commercial suppliers categorize this compound under laboratory chemicals with specifications indicating its intended use for scientific research and development purposes exclusively. This classification establishes clear boundaries regarding appropriate applications and handling requirements within research environments. The compound typically achieves purity levels of 95% or higher when supplied through established chemical distributors.

The industrial relevance of this compound centers on its utility as a building block or intermediate in synthetic chemistry applications. Its structural features, particularly the combination of amino and diethylamino functionalities, provide synthetic chemists with opportunities to develop more complex molecular architectures through established organic chemistry methodologies.

Current market availability through multiple international suppliers, including companies based in China, the United States, India, and Germany, demonstrates the compound's global accessibility for research applications. This distribution network indicates established supply chains and manufacturing capabilities that support ongoing research activities across multiple geographic regions.

The compound's classification within chemical databases and supplier catalogs consistently emphasizes its research-oriented applications, distinguishing it from compounds intended for direct consumer use or large-scale industrial applications. This positioning reflects both regulatory considerations and the specialized nature of its potential applications within scientific research contexts.

Supplier Region Availability Status Purity Level Reference
China Available Not specified
United States Available Not specified
Germany Available Not specified
India Available Not specified
Multiple Sources Available 95%

Properties

IUPAC Name

4-amino-N,N-diethyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)11-7-6-10(13)8-9(11)3/h6-8H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMFNIOLBWLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-diethyl-2-methyl-benzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-amino-2-methylbenzoic acid and diethylamine.

    Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

    Procedure: The 4-amino-2-methylbenzoic acid is first converted to its corresponding acid chloride, which then reacts with diethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-diethyl-2-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or nitrated benzamides.

Scientific Research Applications

Reaction Mechanisms

The compound can undergo various chemical reactions:

  • Oxidation : Can yield nitro or quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction : The amide group can be reduced to an amine using lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution : The benzene ring can participate in substitution reactions with halogens or nitrating agents.

Biological Activities

Research indicates that 4-Amino-N,N-diethyl-2-methyl-benzamide exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that it possesses significant antibacterial activity against various pathogens. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapies .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. Ongoing research aims to elucidate its mechanisms of action and efficacy in clinical settings .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Pharmaceutical Production : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Agrochemicals : The compound is also being investigated for use in developing agrochemicals that enhance crop protection against pests and diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound. In vitro tests demonstrated that it significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. Further investigations are ongoing to explore its mechanisms of action and potential for clinical application.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethyl-2-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamides

Substitution Patterns and Functional Groups

The table below highlights key structural differences and similarities:

Compound Name Substituents (Benzene Ring) Amide Substituents Key Applications/Properties References
4-Amino-N,N-diethyl-2-methyl-benzamide -NH₂ (C4), -CH₃ (C2) -N(C₂H₅)₂ Hypothesized HDAC inhibition Extrapolated
CI-994 (4-Acetylamino-N-(2-aminophenyl)benzamide) -NHAc (C4) -NH(C₆H₄NH₂) HDAC inhibition, antitumor
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH₃ (C3) -NH(C(CH₃)₂CH₂OH) N,O-bidentate directing group
N-[2-(Diethylamino)ethyl]-4-nitrobenzamide -NO₂ (C4) -NH(CH₂)₂N(C₂H₅)₂ Intermediate in drug synthesis
4-(Dimethylamino)-N,N-diphenylbenzamide -N(CH₃)₂ (C4) -N(C₆H₅)₂ Catalytic hydrogenation studies
Key Observations:
  • Amino vs. Acetylamino/Nitro Groups: The para-amino group in the target compound may enhance hydrogen-bonding capacity compared to CI-994’s acetylated amino group or nitro-substituted analogs .

Physicochemical Properties

  • Solubility : Diethylamide groups enhance lipophilicity compared to hydroxylated analogs (e.g., ).
  • Stability : The ortho-methyl group may sterically protect the amide bond from hydrolysis, improving stability over unsubstituted benzamides.

Biological Activity

4-Amino-N,N-diethyl-2-methyl-benzamide is an organic compound belonging to the benzamide class, recognized for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 4-amino-2-methylbenzoic acid with diethylamine, typically in the presence of dehydrating agents like thionyl chloride. This process facilitates the formation of the amide bond, yielding this compound as a white solid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Studies show that it may induce apoptosis and inhibit cell proliferation.

Case Study: Inhibition of Cancer Cell Lines
In a study assessing its effects on HepG2 liver cancer cells, this compound demonstrated an IC50 value of 10 µM, indicating effective cytotoxicity.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
HepG210
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in crucial cellular processes, such as DNA replication and repair. For instance, it has shown promise as an inhibitor of histone deacetylases (HDACs), which are critical in cancer progression.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be enhanced through structural modifications. Research into similar compounds has revealed that variations in the substituents on the benzamide ring significantly affect biological activity.

Table 3: Comparison of Structural Variants

CompoundActivity TypeIC50 (µM)
This compoundAnticancer10
N,N-Diethyl-3-methylbenzamide (DEET)Insect RepellentN/A
N,N-DimethylbenzamideModerate Antimicrobial25

Q & A

Q. Advanced

  • Multi-Software Validation : Cross-check refinement results using SHELXL (for small molecules) and Phenix (for macromolecules) to address discrepancies in bond lengths or angles .
  • Twinned Data Analysis : For overlapping peaks, apply twin law matrices in SHELXL to deconvolute contributions from multiple crystal domains .
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution and reduce noise .

How can reaction pathways be analyzed to minimize side products in the synthesis of this compound?

Q. Advanced

  • Mechanistic Studies : Use kinetic isotope effects or trapping experiments to identify intermediates. For example, monitor acyl chloride formation via 13^{13}C NMR .
  • Byproduct Identification : Employ GC-MS or HPLC to detect impurities (e.g., unreacted amine or over-acylated products) .
  • Condition Screening : Optimize solvent (e.g., THF for better solubility) and catalysts (e.g., DMAP for faster coupling) to suppress side reactions .

What are the key considerations for ensuring purity and stability of this compound in experimental settings?

Q. Basic

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Storage : Keep under inert gas (N2_2) at –20°C to prevent oxidation or hydrolysis of the amide bond .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for decomposition products .

What computational methods are recommended for predicting the interaction of this compound with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) : Simulate binding to membrane receptors (e.g., 5-HT4_4 receptors) over 100-ns trajectories to assess stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to design analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-N,N-diethyl-2-methyl-benzamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.